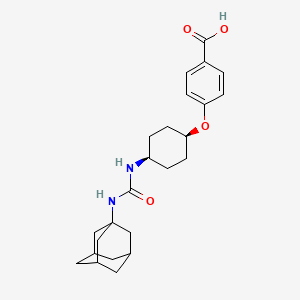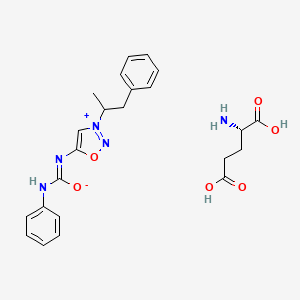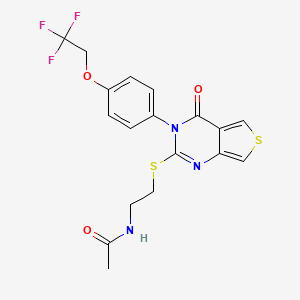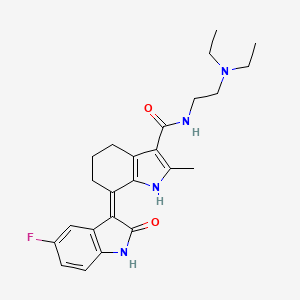
trans-AUCB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide trans-4-[4-(3-adamantan-1-yl-uréido)-cyclohexyloxy]-benzoïque, communément appelé acide trans-AUCB, est un inhibiteur puissant et sélectif de l’hydrolase d’époxyde soluble (sEH). Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique en raison de sa capacité à inhiber la sEH, une enzyme impliquée dans le métabolisme des acides époxyéicosatriénoïques (EET). Les EET sont des molécules de signalisation qui jouent des rôles cruciaux dans la santé cardiovasculaire, l’inflammation et d’autres processus physiologiques .
Applications De Recherche Scientifique
trans-AUCB has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of soluble epoxide hydrolase and its effects on epoxyeicosatrienoic acids metabolism.
Biology: Investigated for its role in modulating inflammatory responses and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for treating conditions such as hypertension, inflammation, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble epoxide hydrolase
Mécanisme D'action
L’acide trans-AUCB exerce ses effets en inhibant sélectivement l’hydrolase d’époxyde soluble (sEH). Cette inhibition empêche l’hydrolyse des acides époxyéicosatriénoïques (EET) en acides dihydroxyeicosatriénoïques (DHET), augmentant ainsi les niveaux d’EET. Les EET ont divers effets bénéfiques, notamment la vasodilatation, les propriétés anti-inflammatoires et la protection contre les lésions ischémiques. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation NF-κB, qui joue un rôle crucial dans l’inflammation et la survie cellulaire .
Analyse Biochimique
Biochemical Properties
trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide trans-AUCB implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :
Préparation du 4-(3-adamantan-1-yl-uréido)-cyclohexanol : Cet intermédiaire est synthétisé en faisant réagir la 3-adamantan-1-ylamine avec la cyclohexanone en présence d’un catalyseur approprié.
Formation de l’acide trans-4-[4-(3-adamantan-1-yl-uréido)-cyclohexyloxy]-benzoïque : L’intermédiaire est ensuite mis à réagir avec l’acide 4-hydroxybenzoïque dans des conditions spécifiques pour former le produit final, l’acide this compound.
Méthodes de production industrielle
La production industrielle de l’acide this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L’utilisation de techniques de pointe telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) garantit la qualité et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’acide trans-AUCB subit diverses réactions chimiques, notamment :
Oxydation : L’acide this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l’acide this compound en formes réduites, modifiant ses propriétés chimiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les nucléophiles, sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent produire une gamme de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L’acide this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l’inhibition de l’hydrolase d’époxyde soluble et ses effets sur le métabolisme des acides époxyéicosatriénoïques.
Biologie : Enquête sur son rôle dans la modulation des réponses inflammatoires et de la santé cardiovasculaire.
Médecine : Exploré comme agent thérapeutique potentiel pour traiter des affections telles que l’hypertension, l’inflammation et certains types de cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l’hydrolase d’époxyde soluble
Comparaison Avec Des Composés Similaires
L’acide trans-AUCB est comparé à d’autres inhibiteurs de l’hydrolase d’époxyde soluble, tels que :
1-Cyclohexyl-3-dodécyl urée : Un autre inhibiteur puissant de la sEH avec des effets inhibiteurs similaires mais une structure chimique différente.
AR-9281 : Un inhibiteur sélectif de la sEH utilisé dans le traitement de l’hypertension et du diabète de type 2.
TPPU : Un inhibiteur double de l’hydrolase d’époxyde soluble et de l’hydrolase d’amide d’acide gras, avec des applications dans les maladies cardiométaboliques
L’acide this compound se démarque par sa haute sélectivité et sa puissance en tant qu’inhibiteur de la sEH, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWKJBQDAQARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)

![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)



